[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine
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Overview
Description
[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine is a synthetic organic compound that features a piperidine ring substituted with a difluorocyclohexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine typically involves the following steps:
Formation of the Difluorocyclohexane Moiety: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Piperidine: The difluorocyclohexane derivative is then coupled with piperidine using a carbonylation reaction. This step often employs catalysts like palladium or nickel complexes to facilitate the formation of the carbonyl bond.
Introduction of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and minimize waste, often employing automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infectious diseases.
Materials Science: It is used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: The compound serves as a tool for studying receptor-ligand interactions and enzyme inhibition mechanisms.
Mechanism of Action
The mechanism of action of [1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexane moiety enhances the compound’s binding affinity and selectivity, while the piperidine ring facilitates its interaction with biological macromolecules. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine core structure and exhibit diverse biological activities.
Fluorinated Compounds: Fluorinated analogs, such as 4-fluorobenzyl piperidine derivatives, are known for their enhanced metabolic stability and bioavailability.
Uniqueness
[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine is unique due to the presence of both the difluorocyclohexane and piperidine moieties, which confer distinct physicochemical properties and biological activities. This combination enhances its potential as a versatile scaffold for drug development and materials science applications.
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(4,4-difluorocyclohexyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O/c14-13(15)5-1-11(2-6-13)12(18)17-7-3-10(9-16)4-8-17/h10-11H,1-9,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWCZBOZIASPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCC(CC2)CN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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